molecular formula C12H19NO2 B2678189 (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] CAS No. 1556097-44-9

(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]

Cat. No.: B2678189
CAS No.: 1556097-44-9
M. Wt: 209.289
InChI Key: FVIWLAGDOWAXNI-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,7aS)-3-Allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] is a spirocyclic compound featuring a benzo[d]oxazole ring fused with a hexahydro framework and an oxetane ring. Its IUPAC name reflects the stereochemical configuration (3aS,7aS), critical for its physicochemical and biological properties. Synonyms include "(3aS,7aS)-3-prop-2-enylspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-2,3'-oxetane]" .

The oxetane ring, a strained oxygen heterocycle, may contribute to metabolic resistance and bioavailability, as seen in medicinal chemistry applications .

Properties

IUPAC Name

(3aS,7aS)-3-prop-2-enylspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-2,3'-oxetane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-7-13-10-5-3-4-6-11(10)15-12(13)8-14-9-12/h2,10-11H,1,3-9H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIWLAGDOWAXNI-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2CCCCC2OC13COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1[C@H]2CCCC[C@@H]2OC13COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3’-oxetane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of anilides derived from 2-fluorobenzaldehydes, which are activated towards cyclization by electron-withdrawing groups . The reaction is carried out in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps such as purification by recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Spirocyclic Oxetane Formation

  • Cyclization Strategies : Spirocyclic oxetanes are often constructed via intramolecular Williamson ether synthesis or oxidative cyclization. For example, oxidative cyclization of o-cycloalkylaminoacetanilides using Oxone® in formic acid has been employed to form [1,2-a]-fused benzimidazoles with spiro-oxetane motifs .

  • Metathesis Reactions : Ring-closing metathesis (RCM) using Grubbs catalysts can generate spirocyclic frameworks. For instance, allyl-substituted oxetanes undergo RCM to form strained spiro systems .

Stability Under Acidic/Basic Conditions

  • Acid Stability : 3,3-Disubstituted oxetanes are stable in aqueous solutions at pH 1–10, with ring-opening requiring concentrated acids (e.g., H₂SO₄ or HClO₄) .

  • Base Stability : Oxetane rings resist hydrolysis under basic conditions (e.g., NaOMe, NaOH), making them compatible with early-stage synthetic steps .

Functionalization of the Allyl Group

The 3-allyl substituent offers versatile reactivity:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the allyl group to a propyl chain without affecting the oxetane or benzoxazole rings .

  • Oxidation : Epoxidation (e.g., with mCPBA) or dihydroxylation (OsO₄) can modify the allyl moiety, though steric hindrance from the spiro system may influence regioselectivity.

  • Cross-Metathesis : The allyl group participates in Grubbs-catalyzed cross-metathesis with alkenes to introduce diverse substituents .

Oxetane Ring-Opening Reactions

While 3,3-disubstituted oxetanes are generally stable, they undergo selective ring-opening under specific conditions:

Condition Reaction Outcome Example
Strong Lewis Acids Coordination to the oxetane oxygen, leading to C–O bond cleavage and electrophilic trapping .BF₃·OEt₂ promotes alkylation .
Concentrated H₂SO₄/HClO₄ Acid-catalyzed ring-opening to form diols or ethers .Rapid hydrolysis in dioxane/H₂SO₄ .
Nucleophiles Limited success due to competing elimination or rearrangement pathways .NaN₃ yields azide with low efficiency .

Benzoxazole Ring Reactivity

The benzo[d]oxazole moiety is typically inert under mild conditions but undergoes transformations under forcing settings:

  • Electrophilic Aromatic Substitution : Nitration or halogenation occurs at the electron-rich benzoxazole ring, though steric effects from the spiro system may direct substitution patterns.

  • Reductive Alkylation : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a tetrahydro derivative, altering the molecule’s conformational preferences .

Key Challenges and Side Reactions

  • Rearrangement Pathways : Nucleophilic substitutions on the oxetane ring often lead to eliminations (e.g., forming alkenes) rather than direct substitution .

  • Acid Sensitivity : Strong acids (pH <1) or prolonged exposure to Lewis acids risk oxetane ring scission .

  • Steric Hindrance : The spirocyclic structure limits access to reactive sites, necessitating optimized reaction conditions (e.g., elevated temperatures for metathesis) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural features to (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] exhibit promising anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. These compounds were found to exert cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies on related oxadiazole derivatives have demonstrated their effectiveness against enzymes such as α-glucosidase and butyrylcholinesterase (BChE). These enzymes are critical in metabolic pathways and neurodegenerative diseases. The inhibition studies revealed varying degrees of potency among synthesized compounds, with some exhibiting IC50 values comparable to established inhibitors .

Materials Science Applications

1. Polymer Chemistry
The unique structure of (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] allows for its use in the development of novel polymeric materials. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Preliminary studies suggest that polymers modified with spiro compounds exhibit improved performance in applications such as coatings and adhesives .

Synthetic Methodologies

1. Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies highlight the efficiency of microwave-assisted reactions for the synthesis of complex organic molecules like (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]. Utilizing microwave irradiation has been shown to significantly reduce reaction times while increasing yields and purity compared to traditional methods .

2. Multistep Synthetic Routes
The synthesis of (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] typically involves several reaction steps that can be optimized for efficiency. These steps may include the formation of key intermediates through nucleophilic substitutions or cyclization reactions that build the spiro structure effectively .

Case Studies

Case Study 1: Anticancer Evaluation
A series of oxadiazole derivatives were synthesized and tested for anticancer activity against various cell lines. The results indicated that specific modifications to the oxadiazole core led to enhanced cytotoxicity, suggesting a structure-activity relationship that could be explored further with compounds like (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] .

CompoundIC50 Value (µM)Cell Line
Compound A12.15 ± 0.09A549
Compound B15.30 ± 0.05MCF7

Case Study 2: Enzyme Inhibition
In a study evaluating enzyme inhibition potential, several derivatives were tested against BChE. The most potent inhibitor showed an IC50 value significantly lower than that of the standard drug eserine, indicating the potential for therapeutic applications in neurodegenerative diseases .

CompoundIC50 Value (µM)Target Enzyme
Compound C0.85 ± 0.0001BChE
Compound D20.00 ± 0.01BChE

Mechanism of Action

The mechanism of action of (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3’-oxetane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Stereochemical Considerations

Spirocyclic compounds with oxazole/oxetane systems are rare but exhibit diverse bioactivity. Key analogs include:

Compound Name Molecular Formula Key Features Similarity Score* Reference
(3aS,7aS)-3-Allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] Not explicitly provided Benzo[d]oxazole, oxetane, allyl substituent N/A
(3aS,8aS)-3,3a,8,8a-Tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] C₁₂H₁₃NO₂ Indeno-oxazole, oxetane, no substituents 0.64–0.67†
2-Oxa-8-azaspiro[4.5]decane hydrochloride C₈H₁₄NO₂·HCl Smaller spiro system (azaspiro), hydrochloride salt 0.67
(2S,3aS,7aS)-Perhydroindole-2-carboxylic acid C₉H₁₅NO₂ Perhydroindole core, carboxylic acid group N/A

*Similarity scores based on structural overlap (e.g., ring systems, substituents) .
†Scores vary depending on database algorithms.

Key Differences :

  • Ring Systems: The target compound’s benzo[d]oxazole contrasts with the indeno-oxazole in ’s analog, which may alter π-π stacking interactions .
  • Substituents : The allyl group in the target compound provides a site for cross-coupling reactions, absent in simpler spirooxetanes .
  • Stereochemistry: Marfey’s analysis in highlights how stereochemical variations (e.g., 3aS vs 3aR) drastically affect biological activity in related compounds like aeruginosin DA495A .
Physicochemical Properties
  • Molecular Weight : Spirooxetane derivatives typically range between 200–250 g/mol (e.g., 203.24 g/mol for ’s compound) .
  • Polarity : The oxetane and oxazole rings increase polarity compared to purely hydrocarbon spiro systems, enhancing aqueous solubility .

Biological Activity

The compound (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] is a unique spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic framework that combines elements of oxazole and oxetane. This structural configuration may contribute to its biological activity by influencing its interaction with biological targets. The stereochemistry at the 3a and 7a positions is significant for its pharmacological profile.

Anticancer Activity

Recent studies have indicated that similar spirocyclic compounds exhibit anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] against different cancer cell lines remains to be fully elucidated.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)TBDApoptosis induction
A549 (Lung)TBDCell cycle arrest
HeLa (Cervical)TBDInhibition of DNA synthesis

Antimicrobial Activity

Preliminary investigations suggest that compounds with oxazole moieties possess antimicrobial properties. The potential for (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] to act against bacterial and fungal pathogens could be explored through in vitro assays.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • DNA Interaction : Similar compounds have been reported to interact with DNA, potentially leading to disruption of replication and transcription processes.
  • Enzyme Inhibition : The spirocyclic structure may allow for effective binding to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Potential modulation of receptors involved in cell signaling could explain some observed biological effects.

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that a structurally related compound induced apoptosis in MCF-7 cells via the mitochondrial pathway, which may also apply to (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane] .
  • Antimicrobial Screening : In a comparative analysis involving various oxazole derivatives, one compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting that further exploration into the antimicrobial potential of this spirocyclic compound is warranted.

Q & A

Q. What are the optimal synthetic routes for (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]?

The compound can be synthesized via click chemistry, as demonstrated for structurally related spiro-oxazole derivatives. A typical procedure involves reacting alkynyl precursors (e.g., 2-{2,4-bis[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzothiazole) with azides in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature for 12 hours. Purification via column chromatography (hexane/ethyl acetate) yields the target compound with good efficiency . For allyl-functionalized derivatives, allylation reactions under inert conditions may be required to preserve stereochemical integrity.

Q. How is the structural integrity of this spiro compound confirmed post-synthesis?

Structural validation relies on a combination of techniques:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly spiro-junction stereochemistry.
  • Chiral HPLC : Essential for resolving enantiomers, as spiro compounds often exhibit separable chiral centers .
  • Variable-temperature NMR : To assess conformational flexibility and detect equilibrating diastereoisomers in solution .

Q. What purification methods are effective for isolating this compound?

Column chromatography with hexane/ethyl acetate gradients is widely used for initial purification . For enantiomerically pure samples, preparative chiral HPLC or recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) may be necessary .

Q. What safety protocols should be followed during handling?

The compound’s structural analogs exhibit acute toxicity (Oral, Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in airtight containers under dry, inert conditions .

Advanced Research Questions

Q. How can stereochemical inconsistencies in spiro-oxetane derivatives be resolved?

Spiro compounds often display dynamic stereoisomerism. Strategies include:

  • Asymmetric catalysis : Employ chiral auxiliaries or organocatalysts during key cyclization steps to enforce stereocontrol.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments, critical for resolving conflicting NMR data .
  • Dynamic kinetic resolution : Utilize reaction conditions that favor one enantiomer via equilibrium control .

Q. How do reaction conditions influence yield and purity in allyl-functionalized spiro systems?

Key variables include:

  • Catalyst loading : CuSO₄·5H₂O/sodium ascorbate ratios >1:2 in click chemistry improve azide-alkyne cycloaddition efficiency .
  • Temperature : Room-temperature reactions minimize side products (e.g., oxidative dimerization of allyl groups).
  • Solvent polarity : DMF enhances solubility of intermediates but may require post-reaction dilution with ice water to precipitate products .

Q. How can conflicting bioactivity data from spiro compound derivatives be analyzed?

Contradictions often arise from substituent effects or stereochemical variability. Methodological approaches:

  • SAR studies : Systematically vary substituents (e.g., aryl groups, halogens) and correlate with activity trends. For example, 4-chlorophenyl derivatives show higher yields (92%) and potentially enhanced bioactivity compared to methoxy-substituted analogs (21%) .
  • Docking simulations : Model interactions between the spiro-oxetane core and target proteins to identify critical binding motifs.

Q. What experimental designs optimize enantioselective synthesis of this compound?

Advanced strategies include:

  • Chiral ligands : Use (R)- or (S)-BINOL-derived ligands in asymmetric allylic alkylation steps.
  • Flow chemistry : Continuous processing improves reproducibility in multi-step syntheses, particularly for air-sensitive intermediates .
  • DoE (Design of Experiments) : Statistical optimization of reaction parameters (e.g., pH, temperature) to maximize enantiomeric excess (ee) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar spiro compounds?

Variability often stems from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl, -CN) stabilize transition states, improving yields (e.g., 92% for 4-chlorophenyl vs. 42% for 4-cyanophenyl derivatives) .
  • Purification losses : High-polarity derivatives may adhere to silica gel, reducing recovered yields despite favorable reaction kinetics.

Q. Why do variable-temperature NMR spectra show dynamic behavior in spiro compounds?

The spiro junction’s rigidity and ring-flipping equilibria create distinct diastereoisomers. At low temperatures, NMR signals split due to slowed interconversion, while elevated temperatures coalesce signals into averaged peaks .

Methodological Tables

Q. Table 1: Comparative Yields of Spiro-Oxazole Derivatives

SubstituentYield (%)Reference
4-Chlorophenyl92
4-Methoxyphenyl53
3-Fluorophenyl53
4-Cyanophenyl42

Q. Table 2: Key Reaction Parameters for Click Chemistry

ParameterOptimal ConditionImpact on Yield
Catalyst (CuSO₄)10 mol%Maximizes cycloaddition efficiency
Reaction Time12 hBalances conversion vs. side reactions
SolventDMF/H₂O (9:1)Enhances azide solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.